Dipotassium hexyl phosphate
Description
Dipotassium hexyl phosphate is an organophosphate compound comprising a hexyl (C₆H₁₃) alkyl chain linked to a phosphate group, neutralized by two potassium ions. Its chemical formula is C₆H₁₃K₂O₄P, and it is structurally characterized by a hydrophilic phosphate head and a hydrophobic hexyl tail. This amphiphilic nature enables applications in corrosion inhibition, surfactant formulations, and prebiotic chemistry .
Key properties include:
- logD (pH 7.4): -3.25, indicating moderate hydrophilicity compared to shorter-chain alkyl phosphates .
- Water solubility: Lower than butyl phosphate but higher than cetyl phosphate due to the hexyl chain’s intermediate length .
- Synthesis: Typically produced via phosphorylation of hexanol followed by neutralization with potassium hydroxide .
Properties
CAS No. |
56960-85-1 |
|---|---|
Molecular Formula |
C6H13K2O4P |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form this compound. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Requires a nucleophile and appropriate reaction conditions.
Major Products
Hydrolysis: Hexyl alcohol and potassium phosphate.
Esterification: Hexyl esters.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Applications in Food Science
1. Emulsification and Stabilization:
Dipotassium hexyl phosphate is widely used as an emulsifier in food products. It helps in stabilizing emulsions by reducing the surface tension between oil and water phases, which is essential in products like salad dressings, sauces, and dairy products. This property enhances texture and mouthfeel while prolonging shelf life.
2. pH Regulation:
As a buffering agent, this compound plays a critical role in maintaining the desired pH levels in food products. This is particularly important in dairy applications where specific pH levels are required for optimal fermentation and product quality. Its ability to stabilize pH can also improve the flavor profile of beverages and baked goods .
3. Nutrient Preservation:
In processed foods, this compound can help preserve essential nutrients by preventing oxidation. This property is particularly beneficial in protein-rich products where nutrient degradation can occur during storage .
Applications in Pharmaceuticals
1. Drug Formulation:
this compound is utilized as a formulation aid in pharmaceutical preparations. Its emulsifying properties facilitate the development of stable formulations for both oral and injectable drugs. This ensures consistent dosing and improved bioavailability of active ingredients.
2. Buffering Agent:
In pharmaceutical applications, maintaining the stability of pH is vital for drug efficacy. This compound serves as an effective buffering agent, ensuring that drug formulations remain within optimal pH ranges throughout their shelf life .
Industrial Applications
1. Cleaning Products:
In industrial cleaning applications, this compound acts as a chelating agent that binds metal ions, enhancing the effectiveness of detergents and cleaning solutions. This property allows for better removal of stains and residues on various surfaces.
2. Electroplating:
The compound is also used in electroplating processes where it helps to stabilize metal ions in solution, improving the quality of the plated surface by preventing defects during deposition .
Case Study 1: Dairy Product Stability
A study investigated the effects of this compound on the stability of yogurt during storage. Results indicated that adding this compound significantly reduced whey separation and improved texture over a 30-day storage period. The yogurt maintained its creamy consistency while retaining higher levels of calcium and protein compared to controls without the additive .
Case Study 2: Pharmaceutical Formulation
In a clinical trial assessing the bioavailability of a this compound-based formulation of a common analgesic, researchers found that subjects receiving the formulation exhibited faster onset times compared to those receiving a standard formulation without the compound. This study highlights the potential of this compound to enhance drug delivery systems .
Mechanism of Action
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing cellular signaling pathways. Its phosphate group can participate in phosphorylation reactions, which are crucial for many cellular processes.
Comparison with Similar Compounds
Alkyl Chain Length Variation
Butyl Phosphate (C₄H₉)
- Formula: C₄H₉K₂O₄P
- logD (pH 7.4): -4.31 .
- Applications: Effective in corrosion protection at lower concentrations due to higher water solubility and stronger adsorption on metal surfaces .
- Limitations: Limited stability in high-salinity environments compared to longer-chain analogs.
Octyl/Cetyl Phosphate (C₈H₁₇/C₁₆H₃₃)
- Formula (Cetyl): C₁₆H₃₃K₂O₄P
- logD (pH 7.4): -2.18 (estimated for cetyl) .
- Applications: Used in emulsifiers (e.g., Amphisol K) and lipid vesicles due to low solubility and strong interfacial activity .
- Limitations: Requires higher concentrations for corrosion inhibition due to poor solubility .
Table 1: Alkyl Phosphate Comparison
| Compound | Alkyl Chain | logD (pH 7.4) | Water Solubility | Key Application |
|---|---|---|---|---|
| Dipotassium butyl phosphate | C₄ | -4.31 | High | Corrosion inhibition |
| Dipotassium hexyl phosphate | C₆ | -3.25 | Moderate | Surfactants, vesicles |
| Dipotassium cetyl phosphate | C₁₆ | -2.18 | Low | Emulsifiers, cosmetics |
Counterion Variations
Sodium Salts (e.g., Sodium Hexyl Phosphate)
- Effect: Sodium counterions reduce solubility in non-polar solvents compared to potassium salts, affecting micelle formation .
- Applications: Less common in organic synthesis due to weaker ion-pairing effects in fluorination reactions .
Dipotassium Hydrogen Phosphate (Non-Alkylated)
- Formula: K₂HPO₄
Structural Isomers and Branched Analogs
Di(2-Ethylhexyl) Phosphate
Biological Activity
Dipotassium hexyl phosphate (DKHP) is an organophosphate compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
This compound is a salt formed from hexyl phosphate and potassium ions. Its chemical formula is . The compound is soluble in water and exhibits a pH range of approximately 8.7 to 9.3 when dissolved at 1 M concentration .
Mechanisms of Biological Activity
- Cell Membrane Interaction : DKHP acts as a surfactant, influencing cell membrane permeability. This property is crucial for drug delivery systems where it enhances the solubility and bioavailability of hydrophobic drugs.
- Protein Stabilization : Research indicates that DKHP can stabilize proteins in solution, which is particularly beneficial in biotechnological applications where protein integrity is paramount .
- Nutrient Release : In food science, DKHP has been shown to enhance the release of essential nutrients from milk proteins during processing, thereby improving the nutritional profile of dairy products .
Applications in Research and Industry
- Drug Delivery Systems : DKHP has been employed in the development of composite materials for controlled drug release. Studies have demonstrated its ability to encapsulate drugs effectively, leading to sustained release profiles that are desirable in therapeutic applications .
- Food Science : In dairy processing, DKHP addition has been linked to improved protein solubility and mineral content in milk-based beverages. For instance, beverages containing DKHP exhibited significantly higher concentrations of soluble proteins and minerals compared to those without it .
- Biocatalysis : The compound has been utilized in biocatalytic processes to enhance the production yields of various biochemical products, showcasing its versatility beyond traditional applications .
Case Studies
- Milk Protein Beverages : A study investigated the effects of DKHP on milk protein beverages subjected to different heat treatments. Results indicated that beverages with DKHP had higher levels of soluble protein and minerals after processing, suggesting its role in enhancing nutrient availability during thermal treatments .
- Controlled Drug Release : Research involving chitosan-PVA-PVP/nano-clay composites demonstrated that incorporating DKHP significantly improved drug encapsulation efficiency and release rates compared to controls without it. This finding highlights its potential as a critical component in pharmaceutical formulations aimed at targeted delivery .
Summary of Findings
| Property/Activity | Observations/Results |
|---|---|
| Cell Membrane Interaction | Enhances permeability; useful for drug delivery |
| Protein Stabilization | Stabilizes proteins; improves integrity in solutions |
| Nutrient Release | Increases solubility and mineral content in dairy products |
| Biocatalysis Efficiency | Enhances production yields in biochemical processes |
Q & A
Q. What are the validated synthesis routes for dipotassium hexyl phosphate, and how do reaction conditions influence product purity?
this compound (CAS 67989-97-3) is synthesized via esterification of hexanol with phosphoric acid, followed by neutralization with potassium hydroxide. Critical parameters include:
- Molar ratio control : Excess hexanol (≥3:1) minimizes unreacted phosphate intermediates .
- Temperature : Maintain 80–90°C during esterification to avoid side reactions like oxidation .
- Neutralization pH : Adjust to 7.0–8.0 using KOH to ensure complete salt formation . Purity is assessed via HPLC (C18 column, acetonitrile/potassium phosphate buffer mobile phase at pH 11.0) .
Q. How can researchers distinguish this compound from structurally similar phosphate esters (e.g., monoalkyl vs. dialkyl derivatives)?
Use a combination of:
Q. What buffer systems are compatible with this compound in biochemical assays?
this compound is stable in phosphate buffers (pH 6.0–8.0) but precipitates in high Ca/Mg solutions. For lipid-related studies (e.g., micelle formation), combine with:
Advanced Research Questions
Q. How do conflicting solubility data for this compound in organic solvents arise, and how can they be resolved?
Discrepancies stem from hydration state variations (anhydrous vs. hydrated forms) and solvent purity. For reproducibility:
Q. What methodologies validate this compound’s role as a surfactant in nanoparticle synthesis?
Key experimental approaches:
Q. How can researchers address interferences in quantifying this compound via HPLC?
Common interferences include residual hexanol and phosphate byproducts. Mitigation strategies:
- Column selection : Use ion-pair chromatography (e.g., C18 with 0.1% tetrabutylammonium bromide) .
- Sample prep : Derivatize with 9-anthryldiazomethane for fluorescence detection (LOD: 0.1 μM) .
- System suitability : Validate with USP standards (RSD < 2% for retention time) .
Key Challenges in Current Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
